![molecular formula C23H18ClN7O B2441595 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1006002-05-6](/img/structure/B2441595.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound that offers a high degree of structural diversity and has proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
New pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Molecular Structure Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis
The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point greater than 300 °C . The 1H NMR spectrum of the compound in DMSO-d6 shows characteristic peaks .Scientific Research Applications
Synthesis and Characterization
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a compound within a broader class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are synthesized for their potential biological activities. A notable study synthesized a series of these derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines, identifying some derivatives with moderate activity (El-Morsy et al., 2017).
Antimicrobial and Anticancer Properties
Further research into pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to this compound, has demonstrated promising antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and showed higher anticancer activity than reference drugs in evaluations, indicating their potential as therapeutic agents (Hafez et al., 2016).
Receptor Affinity and Anticonvulsant Activity
Research on pyrazolo[3,4-d]pyrimidines has also explored their affinity for adenosine receptors, revealing that certain substitutions can significantly enhance their activity. This suggests a potential for developing compounds with targeted receptor activity (Harden et al., 1991). Moreover, studies have found that derivatives can exhibit anticonvulsant activity, potentially offering new avenues for epilepsy treatment (Aktürk et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the phosphorylation and activation of Akt . This results in the downregulation of Akt signaling.
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. Akt is a central node in the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth . Therefore, the inhibition of Akt can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt signaling, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit Akt kinases, a group of enzymes involved in cell signaling . The compound’s interaction with these enzymes can influence various biochemical processes .
Cellular Effects
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds to Akt kinases, inhibiting their function and leading to changes in gene expression . This interaction can influence various cellular processes and functions .
Temporal Effects in Laboratory Settings
Over time, the effects of the compound can change in laboratory settings. It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown to inhibit tumor growth in a breast cancer xenograft model .
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWUPZICSCZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

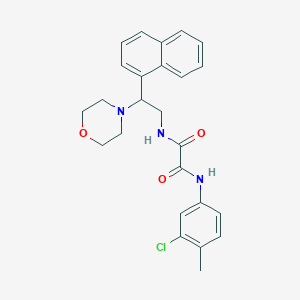
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
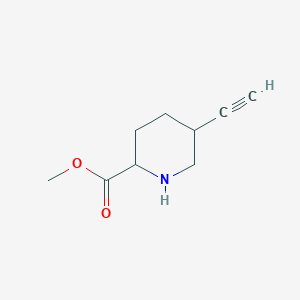
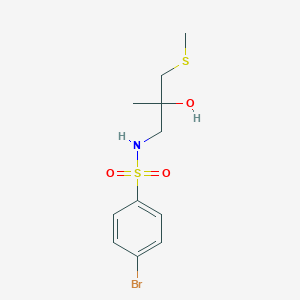
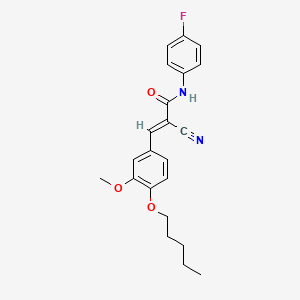
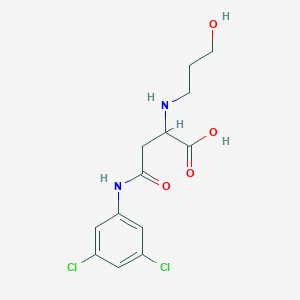
![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
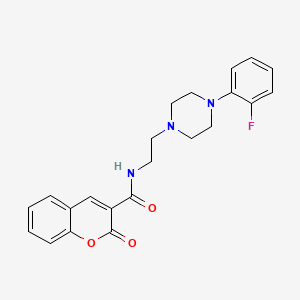

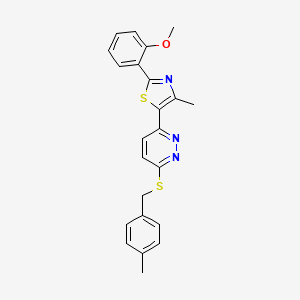
![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)
